(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
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Overview
Description
(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a chemical compound with a unique structure that includes a thiazolidine ring, a nitrile group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile typically involves the reaction of appropriate thiazolidine derivatives with acetonitrile under specific conditions. One common method includes the use of a base to deprotonate the thiazolidine, followed by nucleophilic addition to acetonitrile. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amides or other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with certain enzymes makes it useful in elucidating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, offering potential therapeutic benefits.
Industry
In industry, this compound is used in the production of advanced materials. Its ability to undergo various chemical transformations makes it suitable for the development of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism by which (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form strong interactions with metal ions or enzyme active sites, leading to inhibition or activation of certain biochemical pathways. The thiazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile include other thiazolidine derivatives and nitrile-containing compounds. Examples include:
- Thiazolidine-2,4-dione
- 2-cyano-3,4-dihydro-2H-pyran
- 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJPESPKLCZSN-KXFIGUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C\C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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